molecular formula C18H19NO8 B12201178 N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine

Cat. No.: B12201178
M. Wt: 377.3 g/mol
InChI Key: BQEONIQGGBBGNT-UHFFFAOYSA-N
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Description

N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromen-2-one core.

    Hydroxylation: Introduction of the hydroxyl group at the 7th position of the chromen-2-one core using reagents such as hydrogen peroxide or other oxidizing agents.

    Alkylation: The chromen-2-one core is then alkylated with a suitable alkylating agent to introduce the propanoyl group.

    Amidation: The final step involves the reaction of the alkylated chromen-2-one with glycine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxyl and hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Amides, esters, thioethers.

Scientific Research Applications

N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]alanine
  • N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]valine

Uniqueness

N-(carboxymethyl)-N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]glycine is unique due to its specific structural features, such as the presence of both carboxymethyl and chromen-2-one moieties

Properties

Molecular Formula

C18H19NO8

Molecular Weight

377.3 g/mol

IUPAC Name

2-[carboxymethyl-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C18H19NO8/c1-9-11-3-5-13(20)10(2)17(11)27-18(26)12(9)4-6-14(21)19(7-15(22)23)8-16(24)25/h3,5,20H,4,6-8H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

BQEONIQGGBBGNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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